

Spectroscopic Profile of Pirkle's Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2,2-Trifluoro-1-(9-anthryl)ethanol*

Cat. No.: B3427622

[Get Quote](#)

Introduction

Pirkle's alcohol, systematically known as (\pm) -1-(9-anthryl)-2,2,2-trifluoroethanol, is a chiral fluorinated alcohol renowned for its application as a chiral solvating agent in nuclear magnetic resonance (NMR) spectroscopy. Its ability to form diastereomeric complexes with enantiomeric solutes allows for the determination of enantiomeric purity and absolute configuration. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) of Pirkle's alcohol, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

IUPAC Name: 1-(9-anthryl)-2,2,2-trifluoroethanol Synonyms: Pirkle's alcohol, **(\pm)-2,2,2-Trifluoro-1-(9-anthryl)ethanol** CAS Number: 65487-67-4 (racemate), 53531-34-3 ((R)-enantiomer), 60646-30-2 ((S)-enantiomer) Chemical Formula: $C_{16}H_{11}F_3O$ Molecular Weight: 276.25 g/mol

Spectroscopic Data

The following sections present the available spectroscopic data for Pirkle's alcohol in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

While a specific, fully assigned spectrum from a peer-reviewed source is not readily available in the public domain, the expected proton NMR spectrum of Pirkle's alcohol in a non-chiral solvent would exhibit signals corresponding to the aromatic protons of the anthracene ring, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the hydroxyl proton. The aromatic region would show a complex multiplet pattern. The methine proton would appear as a quartet due to coupling with the three fluorine atoms. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR (Carbon-13 NMR)

The following table summarizes the ¹³C NMR chemical shifts for (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, as obtained from a publicly available spectral database. The carbon atoms are numbered according to standard IUPAC nomenclature for anthracene.

Carbon Atom	Chemical Shift (δ , ppm)	Multiplicity
C(CF ₃)	124.3	q, $^1J(C,F) \approx 280$ Hz
CH(OH)	72.5	q, $^2J(C,F) \approx 32$ Hz
C-9	130.5	s
C-4a, C-10a	131.5	s
C-8a, C-9a	129.0	s
C-1, C-8	125.0	d
C-2, C-7	126.5	d
C-3, C-6	128.8	d
C-4, C-5	129.5	d
C-10	122.5	d

Note: The assignments for the aromatic carbons are approximate and based on typical chemical shift ranges for substituted anthracenes. The multiplicity (s = singlet, d = doublet, q = quartet) is based on a proton-decoupled spectrum, with the exception of the carbons coupled to fluorine.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum with a complete peak list is not available. However, the characteristic IR absorptions for Pirkle's alcohol can be predicted based on its functional groups.

Functional Group	Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
O-H	Stretching	3600 - 3200	Strong, Broad
C-H (aromatic)	Stretching	3100 - 3000	Medium
C-H (aliphatic)	Stretching	3000 - 2850	Medium
C=C (aromatic)	Stretching	1625 - 1440	Medium to Weak
C-O	Stretching	1260 - 1000	Strong
C-F	Stretching	1400 - 1000	Strong

Mass Spectrometry (MS)

The mass spectrum of Pirkle's alcohol, particularly under negative ion mode, shows a prominent peak for the deprotonated molecule.

m/z	Ion	Method
275	[M-H] ⁻	Negative Ion Mode

Experimental Protocols

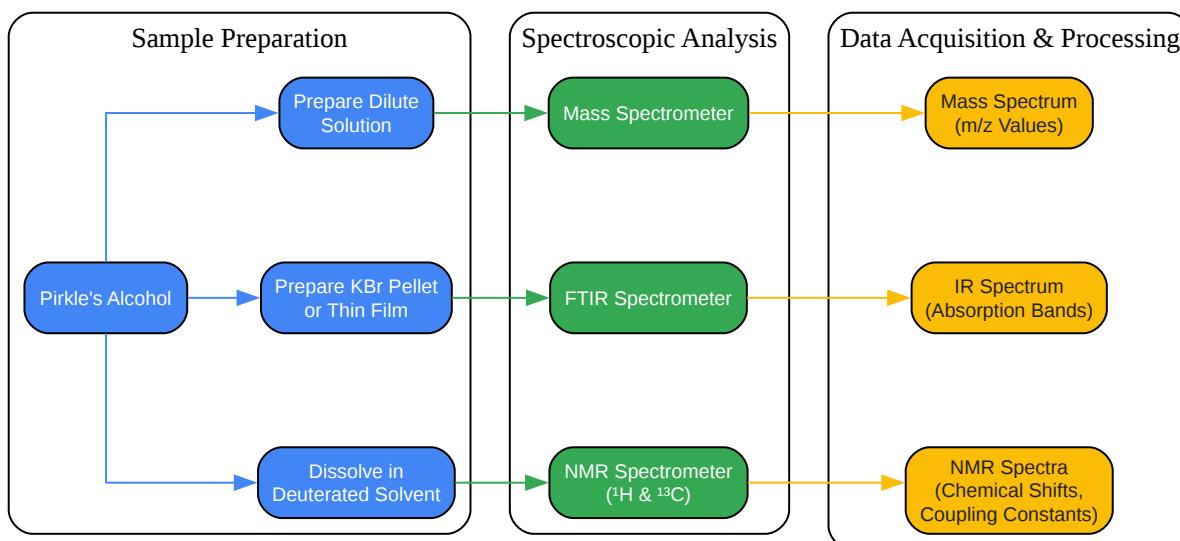
The following are generalized experimental protocols for obtaining the spectroscopic data of Pirkle's alcohol. These should be adapted and optimized based on the specific instrumentation and analytical requirements.

NMR Spectroscopy

- Sample Preparation:

- Weigh approximately 5-10 mg of Pirkle's alcohol.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength is recommended for better resolution of aromatic signals.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
 - Spectral Width: 0-12 ppm.
 - Temperature: 298 K.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 or more, as ¹³C has low natural abundance.
 - Spectral Width: 0-220 ppm.
 - Temperature: 298 K.

IR Spectroscopy


- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of Pirkle's alcohol with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Parameters (FTIR):
 - Mode: Transmittance.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of Pirkle's alcohol (approximately 1 $\mu\text{g}/\text{mL}$ to 10 $\mu\text{g}/\text{mL}$) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrument Parameters (Electrospray Ionization - ESI):
 - Ionization Mode: Negative ion mode is suitable for observing the $[\text{M}-\text{H}]^-$ ion.
 - Capillary Voltage: 3-4 kV.
 - Nebulizer Gas (N_2): Flow rate adjusted for a stable spray.

- Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively (e.g., 300-350 °C).
- Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for obtaining and analyzing spectroscopic data of Pirkle's alcohol.

- To cite this document: BenchChem. [Spectroscopic Profile of Pirkle's Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3427622#spectroscopic-data-nmr-ir-ms-of-pirkle-s-alcohol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com